molecular formula C10H10N2O2 B2620472 3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde CAS No. 1253696-32-0

3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde

Cat. No.: B2620472
CAS No.: 1253696-32-0
M. Wt: 190.202
InChI Key: ABTZAKNXUKVDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde is a heterocyclic compound that features an oxazole ring fused to a pyridine ring

Properties

IUPAC Name

3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(2)9-8-3-7(5-13)4-11-10(8)14-12-9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTZAKNXUKVDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC2=C1C=C(C=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The compound’s effects are mediated through its ability to bind to the active site of these enzymes, thereby inhibiting their activity and affecting downstream biological pathways.

Comparison with Similar Compounds

3-Propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-5-carbaldehyde can be compared with other similar compounds, such as:

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